苯佐卡因 N-D-果糖苷

描述

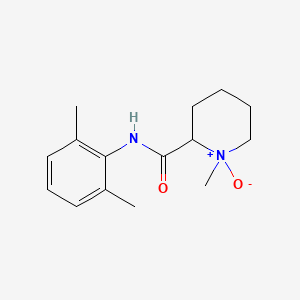

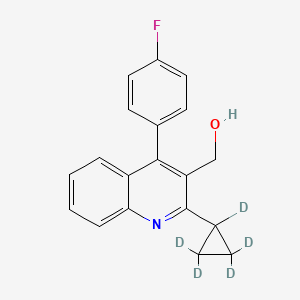

Benzocaine N-D-Fructoside is a compound with the molecular formula C15H21NO7 . It has a molecular weight of 327.33 g/mol . The IUPAC name for this compound is ethyl 4-[[ (2R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate .

Synthesis Analysis

Benzocaine, a precursor of Benzocaine N-D-Fructoside, undergoes electrophilic and nucleophilic reactions to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Molecular Structure Analysis

The molecular structure of Benzocaine N-D-Fructoside includes a total of 45 bonds; 24 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amine (aromatic), 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

Benzocaine, as a precursor of promising derivatives, undergoes synthesis and reactions that provide structures with antimicrobial, anti-inflammatory, and anticancer activities . These reactions result from the inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Physical And Chemical Properties Analysis

Benzocaine N-D-Fructoside has a molecular weight of 327.33 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 7 . It also has an Exact Mass of 327.13180201 g/mol, a Monoisotopic Mass of 327.13180201 g/mol, a Topological Polar Surface Area of 129 Ų, and a Heavy Atom Count of 23 .科学研究应用

Pharmacology

Benzocaine N-D-Fructoside: in pharmacology is primarily explored for its potential as a local anesthetic . It’s used in various formulations to provide temporary relief from pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . The compound’s efficacy in topical anesthesia across a range of conditions, including skin irritation, oral pain, and hemorrhoids, is of particular interest .

Biochemistry

In biochemistry, Benzocaine N-D-Fructoside is utilized for proteomics research . It serves as a biochemical tool to study protein structures and functions, aiding in the understanding of complex biological processes . Its role in the development of proteomic methodologies can lead to advancements in disease diagnosis and therapeutic interventions.

Medicine

Medically, Benzocaine N-D-Fructoside derivatives are applied as topical anesthetics . They are found in products designed to alleviate pain from sore throats, mouth ulcers, and canker sores. The compound’s properties allow it to be formulated in various dosage forms, including gels, pastes, and lozenges, making it versatile in medical applications .

Proteomics

In the field of proteomics, Benzocaine N-D-Fructoside is a valuable biochemical for research. It’s used in the study of protein expression patterns, which is crucial for understanding cellular functions and identifying biomarkers for diseases. Its application in proteomics research contributes to the discovery of novel therapeutic targets .

Drug Delivery

Benzocaine N-D-Fructoside: plays a role in the development of drug delivery systems . Its derivatives can be engineered to enhance the delivery of active pharmaceutical ingredients, improving their efficacy and reducing side effects. Innovations in this area include the creation of lipid-based delivery systems for sustained release and improved drug entrapment efficiency .

Analytical Chemistry

In analytical chemistry, Benzocaine N-D-Fructoside is involved in the development of new analytical methods. For instance, it’s used in assays for the determination of benzocaine in pharmaceutical formulations. Techniques like surface-enhanced resonance Raman scattering (SERRS) combined with azo coupling reactions are employed to detect and quantify the presence of benzocaine derivatives .

作用机制

Target of Action

Benzocaine N-D-Fructoside shares a common receptor with all other local anesthetics (LAs) in the voltage-gated Na+ channel . It acts by preventing transmission of impulses along nerve fibers and at nerve endings . This makes it a potent local anesthetic.

Mode of Action

Benzocaine blocks μ1 wild-type Na+ currents in a dose-dependent manner. The concentration that inhibits 50% of Na+ currents (IC50) is estimated to be about 0.8 mM when a test potential of +30 mV is applied . This interaction with the Na+ channels prevents the transmission of nerve impulses, leading to a numbing effect.

Pharmacokinetics

Benzocaine undergoes ester hydrolysis to form 4-aminobenzoic acid, acetylation to form acetylbenzocaine, or n-hydroxylation to form benzocaine hydroxide . These transformations could potentially affect the bioavailability of Benzocaine N-D-Fructoside, but more research is needed to confirm this.

Result of Action

The primary result of Benzocaine N-D-Fructoside’s action is local anesthesia, providing temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It has a duration of action of approximately 10 minutes .

安全和危害

Benzocaine, a related compound, may cause an allergic skin reaction and is harmful to aquatic life . It is advised to avoid breathing dust, contacting with skin and eye, and releasing to the environment . Protective measures include using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

ethyl 4-[[(2R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12+,13?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYPPHVWJURKPP-RLCAUIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N[C@]2(C([C@H]([C@H](O2)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747087 | |

| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzocaine N-D-Fructoside | |

CAS RN |

78306-17-9 | |

| Record name | (3xi)-N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hex-2-ulofuranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)